molecular formula C12H13ClO3 B14601580 4-(Chlorocarbonyl)phenyl pentanoate CAS No. 61096-98-8

4-(Chlorocarbonyl)phenyl pentanoate

Cat. No.: B14601580
CAS No.: 61096-98-8
M. Wt: 240.68 g/mol
InChI Key: LILDUUHVLLMBJT-UHFFFAOYSA-N
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Description

4-(Chlorocarbonyl)phenyl pentanoate is an ester derivative featuring a chlorocarbonyl (-COCl) group at the para position of the phenyl ring, linked to a pentanoate moiety. This compound is highly reactive due to the electron-withdrawing nature of the chlorocarbonyl group, making it a valuable intermediate in organic synthesis. For instance, it is utilized in the preparation of H-phosphonate prodrugs and quaternary ammonium salts, where its acyl chloride reactivity enables efficient substitution reactions under mild conditions (0–5°C) to preserve sensitive functional groups like oxirane rings .

Properties

CAS No.

61096-98-8

Molecular Formula

C12H13ClO3

Molecular Weight

240.68 g/mol

IUPAC Name

(4-carbonochloridoylphenyl) pentanoate

InChI

InChI=1S/C12H13ClO3/c1-2-3-4-11(14)16-10-7-5-9(6-8-10)12(13)15/h5-8H,2-4H2,1H3

InChI Key

LILDUUHVLLMBJT-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)OC1=CC=C(C=C1)C(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chlorocarbonyl)phenyl pentanoate typically involves the esterification of 4-(Chlorocarbonyl)phenol with pentanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, under reflux conditions to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reactants and controlled reaction conditions ensures the production of high-quality ester suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-(Chlorocarbonyl)phenyl pentanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(Chlorocarbonyl)phenyl pentanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(Chlorocarbonyl)phenyl pentanoate primarily involves its ester bond, which can be hydrolyzed under physiological conditions. This hydrolysis releases the active components, which can then interact with various molecular targets. The chlorocarbonyl group can also undergo substitution reactions, leading to the formation of new compounds with different biological activities .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Esters with Alternative Substituents

Phenyl Pentanoate (Phenyl Valerate)
  • Structure: Lacks the chlorocarbonyl group; simple phenyl ester of pentanoic acid.
  • Properties: Higher lipophilicity compared to 4-(Chlorocarbonyl)phenyl pentanoate due to the absence of the polar chlorocarbonyl group.
  • Applications: Primarily used as a flavoring agent or plasticizer, whereas this compound is reserved for synthetic chemistry applications .
4-(3-Oxobutyl)phenyl Valerate
  • Structure : Contains a ketone (3-oxobutyl) substituent instead of chlorocarbonyl.
  • Reactivity : The ketone group allows for conjugate addition reactions, unlike the acyl chloride’s direct substitution capability.
  • Molecular Weight: 248.322 g/mol (vs. 228.67 g/mol for this compound), impacting diffusion rates in biological systems .

Fluorinated Analogs

4-(2,2,2-Trifluoroethyl)phenyl Pentanoate Derivatives
  • Structure : Fluorinated ethyl group replaces chlorocarbonyl.
  • Electronic Effects : The trifluoroethyl group introduces strong electron-withdrawing effects, similar to chlorocarbonyl, but with enhanced metabolic stability due to C-F bonds.
  • Applications : Used in medicinal chemistry for HIV prodrugs, where fluorine improves bioavailability and resistance to enzymatic degradation .

Sulfated and Cyano-Modified Derivatives

4-Hydroxy-5-[4-(Sulfooxy)phenyl]pentanoic Acid
  • Structure : Sulfate ester replaces chlorocarbonyl.
  • Properties : Increased water solubility and acidity (pKa ~1–2) due to the sulfate group, contrasting with the hydrophobic chlorocarbonyl .
4-Cyano-4-(Thiobenzoylthio)pentanoic Acid
  • Structure: Cyano and dithiobenzoate groups introduce radical reactivity.
  • Applications: Acts as a chain-transfer agent in polymerization, a role unsuitable for this compound due to its hydrolytic instability .

Long-Chain Alkyl Esters

Methyl 5-(4-(7-[4-(Methoxycarbonylmethyl)phenyl]heptyl)phenyl)pentanoate
  • Structure : Extended alkyl chain (C7) increases molecular weight (438.28 g/mol) and hydrophobicity.
  • Thermal Stability: Higher melting points due to van der Waals interactions, unlike the liquid or low-melting-point nature of this compound .

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